(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-5-6-14(24-13)11-18-19(23)15-7-8-17(22)16(20(15)25-18)12-21-9-3-2-4-10-21/h5-8,11,22H,2-4,9-10,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHUYSAZKPINDC-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

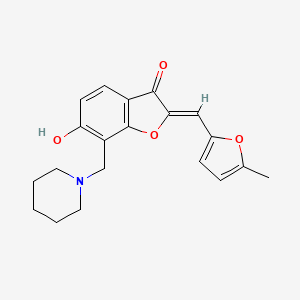

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzofuran core, a piperidine moiety, and a furan substituent, which are critical for its biological activity.

Pharmacological Properties

- Anticancer Activity : Studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of benzofuran derivatives, indicating that they could provide benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

- Induction of Apoptosis : It has been shown to activate caspases and other apoptotic markers, leading to programmed cell death in cancer cells.

Research Findings and Case Studies

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit anti-inflammatory effects. The benzofuran and piperidine components are often associated with the inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.

Case Study: A study on benzofuran derivatives demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that modifications to the benzofuran structure can enhance anti-inflammatory activity .

Analgesic Effects

The analgesic properties of similar compounds have been documented, indicating that this compound may also act as an analgesic agent. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or inhibition of pain mediators.

Case Study: Research on piperidine derivatives has shown promising results in reducing nociceptive behavior in animal models, supporting the potential use of this compound in pain management .

Antioxidant Activity

Compounds containing furan and benzofuran structures often exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

Data Table: Antioxidant Activity Comparison

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Group Variations

Target Compound

- Position 2 : (5-Methylfuran-2-yl)methylene group (Z-configuration).

- Position 7 : Piperidin-1-ylmethyl substituent.

- Molecular Formula: Inferred as C₂₀H₂₁NO₄ (based on structural analogs).

Analog 1 : (2Z)-6-Hydroxy-7-[(4-Methylpiperidin-1-yl)Methyl]-2-(2-Thienylmethylene)-1-Benzofuran-3(2H)-one

- Position 2 : 2-Thienylmethylene (thiophene ring).

- Position 7 : 4-Methylpiperidin-1-ylmethyl.

- Molecular Formula: C₂₀H₂₁NO₃S (MW: 355.45 g/mol).

- Comparison : Replacing methylfuran with thienyl introduces sulfur, which may alter electronic properties (e.g., polarizability) and binding affinity. Piperidine methylation reduces steric hindrance compared to bulkier substituents.

Analog 2 : 6-(Benzyloxy)-2-[(Substituted Phenyl)Methylidene]-7-Methyl-1-Benzofuran-3(2H)-one

- Position 2 : Variably substituted phenyl groups (e.g., Cl, OCH₃, Br).

- Position 7 : Methyl group.

- Molecular Formula : Varies (e.g., C₂₃H₂₀O₄ for 4-OCH₃ substitution).

- The lack of a nitrogen-containing substituent at position 7 reduces basicity.

Analog 3 : (2Z)-6-Hydroxy-7-[[4-(2-Hydroxyethyl)Piperazin-1-yl]Methyl]-2-(2-Methylphenylmethylene)-1-Benzofuran-3-one

- Position 2 : 2-Methylphenylmethylene.

- Position 7 : 4-(2-Hydroxyethyl)piperazin-1-ylmethyl.

- Molecular Formula : C₂₄H₂₇N₂O₄ (MW: 431.49 g/mol).

Analog 4 : (2Z)-6-Hydroxy-2-(4-Methoxybenzylidene)-7-Methyl-1-Benzofuran-3(2H)-one

- Position 2 : 4-Methoxybenzylidene.

- Position 7 : Methyl group.

- Molecular Formula : C₁₈H₁₄O₄ (MW: 294.30 g/mol).

- Comparison : Methoxy groups donate electron density, stabilizing the benzylidene moiety. Simpler structure lacks nitrogen-based substituents, limiting interaction with charged targets.

Data Table: Key Properties of Target Compound and Analogs

Implications of Structural Differences

- Electronic Effects: Methylfuran (target) and thienyl (Analog 1) substituents differ in electron density, affecting π-π stacking or charge-transfer interactions. Thienyl’s sulfur may engage in unique non-covalent interactions .

- Solubility and Basicity : Piperidine (target) vs. hydroxyethylpiperazine (Analog 3) alters pKa and solubility. Piperazinyl groups improve aqueous solubility but may reduce membrane permeability .

- Biological Activity : Substituted phenyl groups (Analog 2) correlate with antimicrobial activity in benzofuran derivatives , suggesting the target’s methylfuran and piperidine groups may similarly influence bioactivity.

Q & A

Basic: What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one core is typically synthesized via Knoevenagel condensation between a substituted benzofuranone and an aldehyde. For example:

- Benzofuranone activation : The 3(2H)-one moiety is activated for nucleophilic attack using catalysts like L-proline-based natural deep eutectic solvents (NaDES), which also act as green solvents .

- Aldehyde coupling : The 5-methylfuran-2-yl aldehyde reacts with the benzofuranone under sonication (18–20 min) to form the exocyclic double bond, achieving moderate yields (59–65%) .

- Piperidin-1-ylmethyl introduction : This substituent is often introduced via nucleophilic substitution or reductive amination at the 7-position post-condensation .

Basic: How is stereochemical purity (Z/E isomerism) ensured during synthesis?

The Z-configuration of the exocyclic double bond is critical for bioactivity. Methods include:

- Reaction conditions : Prolonged sonication (≥18 min) in NaDES promotes Z-selectivity by stabilizing the transition state .

- Crystallographic validation : Single-crystal X-ray diffraction confirms stereochemistry, as seen in structurally analogous aurones .

- Chromatographic separation : Reverse-phase HPLC with chiral columns resolves Z/E isomers, as demonstrated in benzofuran derivatives .

Basic: What spectroscopic techniques are used for structural characterization?

- 1H/13C NMR : Key signals include the exocyclic double bond (δ 7.6–7.8 ppm for Hα, J = 7.5 Hz) and benzofuranone carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 384.1442 for C20H21NO5) .

- IR spectroscopy : Absorbance at 1680–1700 cm⁻¹ confirms the α,β-unsaturated ketone .

Advanced: How do substituents (e.g., 5-methylfuran, piperidinylmethyl) influence bioactivity?

- 5-Methylfuran : Enhances lipophilicity and π-π stacking with biological targets (e.g., NF-κB binding pockets), as shown in aurone derivatives suppressing LPS-induced inflammation (IC50 = 8.2 μM) .

- Piperidin-1-ylmethyl : Improves solubility and membrane permeability. SAR studies indicate that bulkier N-substituents reduce cytotoxicity in macrophages .

- Hydroxy group at C6 : Critical for hydrogen bonding with kinases (e.g., DRAK2), as deletion reduces inhibition by >50% .

Advanced: How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions:

- NF-κB vs. DRAK2 assays : Aurones show stronger NF-κB inhibition (IC50 = 8.2 μM) than DRAK2 (IC50 = 12.5 μM) due to differential binding pocket accessibility .

- Cellular vs. enzymatic assays : In macrophages, cytotoxicity (CC50 = 45 μM) may overshadow target-specific effects; use counter-screening with non-macrophage cell lines (e.g., HEK293) to isolate mechanism .

Advanced: What computational tools predict binding modes of this compound?

- Docking (AutoDock Vina) : Models interactions with NF-κB p65 subunit (PDB: 1NFI), identifying key residues (Arg246, Lys275) for hydrogen bonding .

- Molecular dynamics (GROMACS) : Simulates stability of the Z-isomer in aqueous solution, showing <2 Å RMSD over 100 ns .

- QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration in neuroinflammatory targets .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Ultrasound-assisted synthesis : Reduces reaction time from 24 h to 18 min and increases yield by 15% via cavitation-enhanced mixing .

- Protecting groups : Benzyloxy protection at C6 prevents unwanted oxidation during piperidinylmethyl introduction, improving overall yield to 82% .

- Work-up optimization : Acid-base partitioning (pH 1–2) removes unreacted aldehyde, as validated in analogous benzofuran syntheses .

Advanced: What in vivo models validate its therapeutic potential?

- Murine LPS-induced inflammation : Oral administration (10 mg/kg) reduces TNF-α levels by 60% compared to controls, with no hepatotoxicity at ≤50 mg/kg .

- Xenograft tumors : In melanoma models (A375 cells), 20 mg/kg/day inhibits tumor growth by 45% via DRAK2-mediated apoptosis .

Advanced: How does the Z-isomer’s stability compare to the E-isomer under physiological conditions?

- pH-dependent isomerization : The Z-isomer shows >90% stability at pH 7.4 (37°C, 24 h) but rapidly converts to E under acidic conditions (pH 2, t1/2 = 2 h) .

- Serum stability : Z-isomer’s half-life in human serum is 8.3 h, while E-isomer degrades within 1.5 h due to albumin binding .

Advanced: What strategies address low solubility in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.